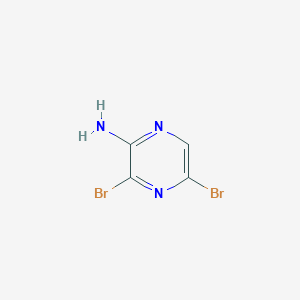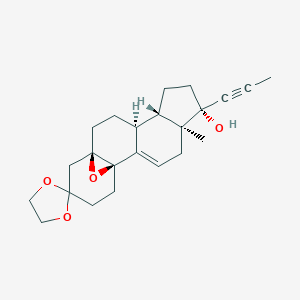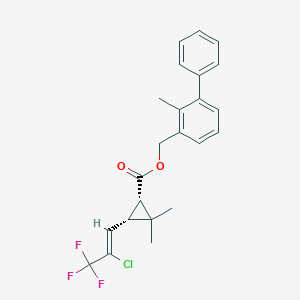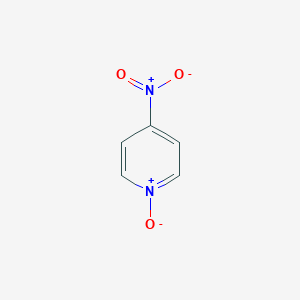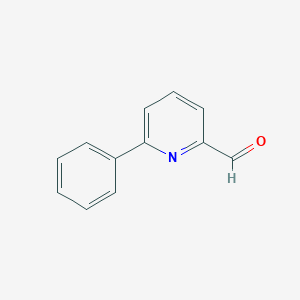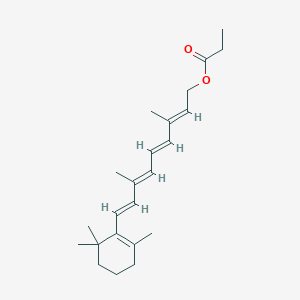
レチノールプロピオネート
概要
説明
Retinyl propionate is a synthetic ester derivative of vitamin A, formed by the esterification of retinol with propionic acid . It is known for its stability and efficacy in skincare formulations, particularly in anti-aging and anti-wrinkle treatments . Retinyl propionate is considered to have stronger retinoid activity compared to retinol, making it a popular choice in cosmetic and dermatological applications .
科学的研究の応用
Retinyl propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Utilized in dermatology for its anti-aging and anti-wrinkle properties.
Industry: Employed in the formulation of cosmetics and skincare products due to its stability and efficacy.
作用機序
Target of Action
Retinyl propionate, a derivative of Vitamin A, primarily targets the retinoic acid receptors (RARs) within the skin’s uppermost layers . These receptors play a crucial role in regulating epithelial cell growth and differentiation .
Mode of Action
Retinyl propionate interacts with its targets by diffusing through cellular membranes due to its lipophilic nature . Once inside the cells, it binds to specific nuclear receptors and modulates the expression of genes involved in cellular proliferation and differentiation . This interaction results in changes at the cellular level, promoting skin cell differentiation and improving dead skin shedding .
Biochemical Pathways
Retinyl propionate is involved in the retinoid signaling pathway . It is converted to the active form, retinoic acid, through a series of oxidation reactions . The active retinoic acid then binds to a cellular retinoic acid binding protein (CRABP), which transports the retinoid to the nucleus . This process affects various biochemical pathways, influencing cellular differentiation and regulating inflammatory responses .
Pharmacokinetics
The pharmacokinetics of retinyl propionate involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed through the skin and metabolized mainly in the live epidermis and dermis into retinol . The usage levels of retinyl propionate in skincare range from 0.1–0.4% . It is often paired with niacinamide, a B vitamin, which enhances the stability and bioavailability of retinyl propionate .
Result of Action
The action of retinyl propionate results in visible reduction of fine lines and deep wrinkles, improvement of uneven skin tone, refining signs of enlarged pores, and fading the look of discolorations from sun exposure . It has been found to stimulate higher levels of retinoic acid receptor-alpha (RARα) activation and hyaluronic acid synthesis compared to retinol .
Action Environment
The action of retinyl propionate can be influenced by environmental factors. For instance, it is highly susceptible to changes in the environment, such as light and oxygen . Therefore, it is often encapsulated in nanoparticles to enhance its stability and reduce irritation . This encapsulation technology also improves the transdermal efficiency of the nanoparticles, allowing them to penetrate deep into the dermis layer for precise and sustained release of active ingredients .
生化学分析
Biochemical Properties
Retinyl propionate is a form of retinol ester. Retinol and its esters are involved in many aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .
Cellular Effects
The cellular effects of retinyl propionate are primarily related to its role as a precursor to retinoic acid, a potent regulator of gene expression. Retinoic acid can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of retinyl propionate involves its conversion to retinoic acid, which can bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear receptors that regulate gene expression by binding to specific DNA sequences, thereby influencing the transcription of genes involved in cell differentiation, growth, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, retinyl propionate shows high stability, which makes it a preferred choice for skincare formulations
Metabolic Pathways
Retinyl propionate is metabolized in the body through a series of enzymatic reactions. It is first converted to retinol, and then to retinaldehyde, before finally being converted to retinoic acid .
Transport and Distribution
These proteins facilitate the transport of retinyl propionate through the bloodstream to various tissues .
Subcellular Localization
Once inside cells, retinyl propionate is typically localized in the cytoplasm. It can be stored in the form of retinyl esters in lipid droplets until it is needed, at which point it can be mobilized and converted into retinoic acid .
準備方法
Synthetic Routes and Reaction Conditions: Retinyl propionate is synthesized through the esterification of retinol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the stability of the retinol and the formation of the ester bond .
Industrial Production Methods: In industrial settings, retinyl propionate is produced using high-pressure homogenization techniques to create nanoparticles. This method enhances the stability and bioavailability of the compound, making it more effective in topical applications . The process involves encapsulating retinyl propionate in lipid nanoparticles, which improves its transdermal delivery and reduces skin irritation .
化学反応の分析
Types of Reactions: Retinyl propionate undergoes various chemical reactions, including:
Oxidation: Retinyl propionate can be oxidized to form retinoic acid, which is the active form of vitamin A in the skin.
Reduction: Reduction reactions can convert retinyl propionate back to retinol, although this is less common in typical applications.
Substitution: Esterification and transesterification reactions can modify retinyl propionate to form other retinoid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid catalysts like sulfuric acid are used in esterification reactions.
Major Products Formed:
類似化合物との比較
Retinyl Palmitate: Another ester of retinol, retinyl palmitate is more stable but less effective compared to retinyl propionate.
Retinaldehyde: A more potent retinoid that requires fewer conversion steps to become active retinoic acid.
Uniqueness of Retinyl Propionate: Retinyl propionate stands out due to its balance of stability and efficacy. It is more stable than retinol and more effective than retinyl palmitate, making it a preferred choice in formulations that require both potency and stability . Additionally, its ability to penetrate the skin and convert to retinoic acid efficiently makes it a valuable compound in dermatological treatments .
特性
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRPDSKECHTFQA-ONOWFSFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019851 | |
| Record name | Retinol, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7069-42-3 | |
| Record name | Retinyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7069-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, retinol ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinol, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32JK994WMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


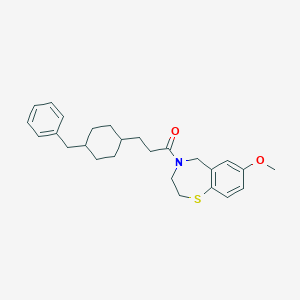
![(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B131920.png)
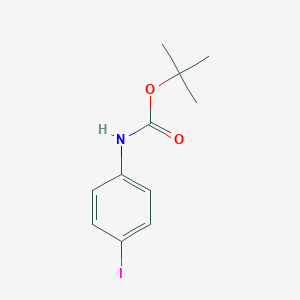

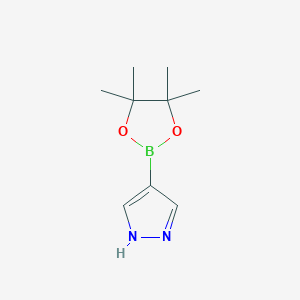
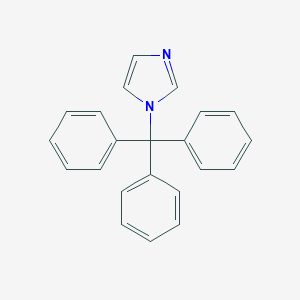
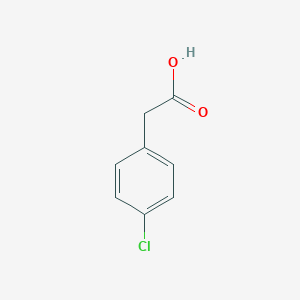
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
